2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione
Overview
Description
2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione is a useful research compound. Its molecular formula is C12H12INO2 and its molecular weight is 329.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione is a member of the isoindole family, characterized by its unique structure that includes a butyl group and an iodine atom. This compound has garnered attention in recent research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes diverse research findings to elucidate the biological activity of this compound.
Chemical Characteristics
- Molecular Formula : C12H12INO2
- Molecular Weight : Approximately 317.15 g/mol
- Structure : The compound features an isoindole core with a 4-iodobutyl substituent, enhancing its lipophilicity and potential for biological interactions.
Anticancer Properties
Research indicates that isoindole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Studied : Caco-2 (colon cancer) and HCT-116 (colorectal cancer)
- Mechanism of Action : The anticancer effects are attributed to the ability of the compound to interact with biological targets through hydrogen bonding and π-stacking interactions, leading to cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies have indicated that it reduces levels of cyclooxygenase-2 (COX-2) in activated macrophages, suggesting a mechanism for its anti-inflammatory effects:
- In Vitro Findings : Reduction of COX-2 levels in lipopolysaccharide-stimulated RAW 264.7 cells.
- Implications : This activity points towards potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various bacterial strains:
Microbial Strain | Inhibition Zone (mm) | Comparison to Gentamicin |
---|---|---|
Gram-positive | Comparable | Yes |
Gram-negative | Effective | Yes |
Recent studies have shown that certain derivatives display inhibition comparable to standard antibiotics like gentamicin, indicating their potential as antimicrobial agents .
Study on Antinociceptive Activity
A study focused on synthesizing various isoindole derivatives, including this compound, assessed their antinociceptive activity using mouse models. The results indicated:
- Pain Models Used : Hot plate and writhing tests.
- Findings : Compounds significantly suppressed peripheral pain and exhibited lesser effects on central pain pathways .
Structure-Activity Relationship (SAR) Analysis
SAR studies have revealed that the lipophilic nature of the iodine substitution enhances the biological activity of isoindole derivatives. The presence of iodine not only affects solubility but also influences binding affinity with biological targets .
Properties
IUPAC Name |
2-(4-iodobutyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVFAHFZNOEVLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282210 | |
Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5457-30-7 | |
Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5457-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC24941 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.